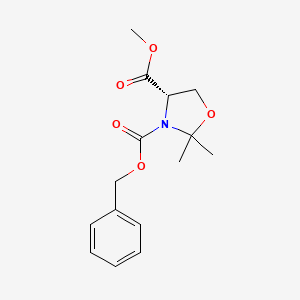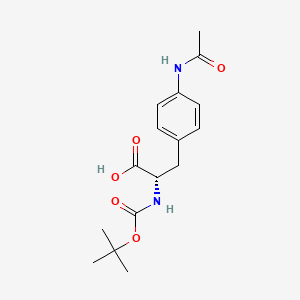
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
准备方法
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms in trichloromethylpyridine derivatives.
Construction of Pyridine Ring: This approach uses trifluoromethyl-containing building blocks to construct the pyridine ring.
Direct Introduction of Trifluoromethyl Group: This method involves the direct introduction of a trifluoromethyl group using active species such as trifluoromethyl radicals or trifluoromethyl anions.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione has several scientific research applications:
作用机制
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect . The chlorine atom in the pyridine ring also contributes to the compound’s reactivity and specificity .
相似化合物的比较
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be compared with other similar compounds, such as:
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound has a similar structure but with a methyl group instead of a thione group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom, which affects its reactivity and applications.
Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.
The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKYGDOQICXVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=S)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651183 |
Source


|
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-83-3 |
Source


|
| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)




